N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a triazole ring, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of phenylhydrazine with acetophenone derivatives under acidic conditions, followed by cyclization.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction involving azides and alkynes, often catalyzed by copper.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate amines with formamide derivatives.
Final Coupling: The final step involves coupling the pyrazole, triazole, and pyrimidine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~7~-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~7~-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N7-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole ring structure.
1,2,4-Triazole Derivatives: Contains the triazole ring.
Pyrimidine Derivatives: Includes the pyrimidine ring.
Uniqueness
N~7~-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to the combination of three different heterocyclic rings in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C23H19N7O |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H19N7O/c1-16-12-20(30-23(27-16)25-15-26-30)22(31)24-13-18-14-29(19-10-6-3-7-11-19)28-21(18)17-8-4-2-5-9-17/h2-12,14-15H,13H2,1H3,(H,24,31) |
InChI Key |
VXHSIEAGQOPQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NCC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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